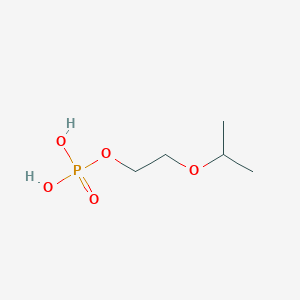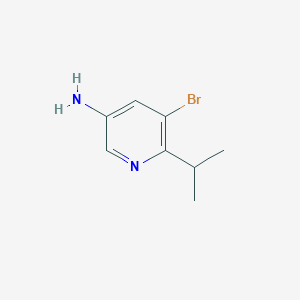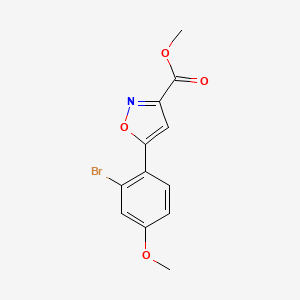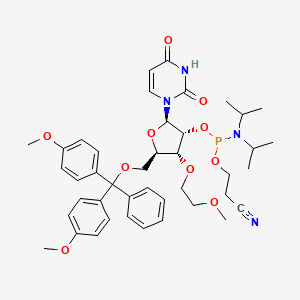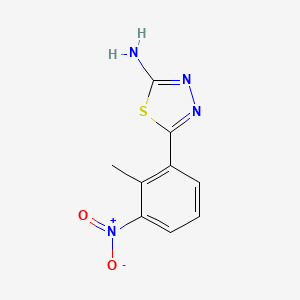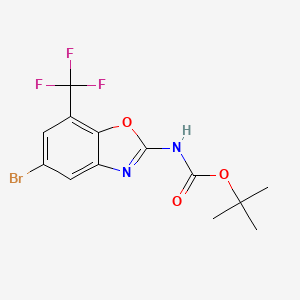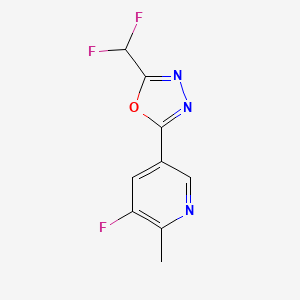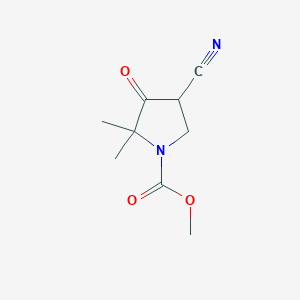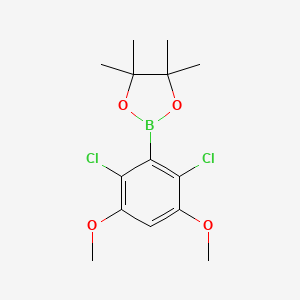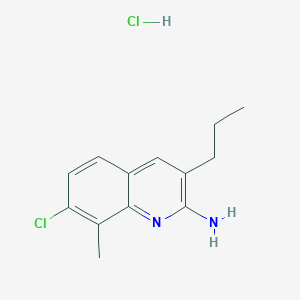
8-Bromo-6-methyl-2-phenylquinoline-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmaceutical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:
Gould-Jacobs Method: This method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes.
Pfitzinger Reaction: This method involves the reaction of isatin with ketones in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to minimize environmental impact .
化学反应分析
Types of Reactions
8-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium carbonate, and copper catalysts are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
科学研究应用
8-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications, including:
作用机制
The mechanism of action of 8-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This can result in cell cycle arrest, apoptosis, and other cellular effects .
相似化合物的比较
Similar Compounds
2-Methylquinoline: Known for its biological activities, including antibacterial and antifungal properties.
6-Bromo-2-phenylquinoline: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.
8-Methylquinoline-4-carboxylic acid: Lacks the bromine atom, which can influence its chemical properties and biological activities.
Uniqueness
8-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups. These groups enhance its reactivity and potential for diverse chemical modifications, making it a valuable compound for various scientific research applications .
属性
分子式 |
C17H12BrNO2 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC 名称 |
8-bromo-6-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12BrNO2/c1-10-7-12-13(17(20)21)9-15(11-5-3-2-4-6-11)19-16(12)14(18)8-10/h2-9H,1H3,(H,20,21) |
InChI 键 |
DRHBCSBIAKWVDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde](/img/structure/B13706102.png)
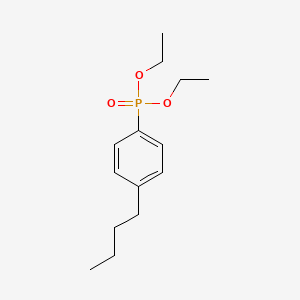
![Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13706111.png)
![2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester](/img/structure/B13706115.png)
